molecular formula C22H15Cl2N3O2 B2418378 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide CAS No. 321522-24-1

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide

Cat. No.: B2418378
CAS No.: 321522-24-1
M. Wt: 424.28
InChI Key: PUKMNLCJDWARTJ-UHFFFAOYSA-N
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Description

The compound “3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide” is a halogenated salicylanilide . Salicylanilides are known for their wide variety of biological properties, including potent antifungal and antibacterial activity . They have shown activity against gram-positive pathogens including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .


Synthesis Analysis

The synthesis of this compound involves several steps. The first key stage was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield . The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving 82% yield .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include salicylic acid iodination and the reaction of 3,5-diiodosalicylic acid with aminoether . These reactions were key stages in the synthesis process .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular mass, and structural formula . The compound is a white, odourless, fine crystalline powder .

Scientific Research Applications

Chemical Synthesis and Reaction Studies

  • Chemical Reactions

    The reaction of pyrazole compounds with thionyl chloride has been investigated, revealing the formation of various compounds including 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide (Khutova et al., 2013). This study is significant in understanding the chemical behavior of similar compounds.

  • Synthesis of Analogues

    A series of pyrazole-1-carboxamide analogues have been synthesized, showing notable cytotoxicity against breast cancer cell lines (Ahsan et al., 2018). This research indicates the potential of pyrazole derivatives in cancer treatment.

Pharmacological Applications

  • Cancer Research

    The cytotoxic effects of pyrazole-1-carboxamide derivatives on breast cancer cell lines were studied, showing promising results for cancer treatment (Ahsan et al., 2018).

  • Antibacterial Applications

    Studies on pyrazole-4-carboxamide derivatives have shown their ability to reduce biofilm formation in Staphylococcus aureus strains (Cascioferro et al., 2016). This could have implications for developing treatments against bacterial infections.

  • Antioxidant Properties

    The antioxidant properties of a pyrazolecarboxamide derivative were investigated in fish exposed to lead nitrate, showing protective effects against oxidative stress (Soliman et al., 2019). This research highlights the potential use of these compounds in environmental and biological applications.

Material Science and Analytical Applications

  • Sensor Development

    Pyrazolecarboxamide derivatives have been used in developing a Cr3+ ion-selective electrode, demonstrating their usefulness in environmental monitoring (Zamani et al., 2009).

  • Nonlinear Optical Materials

    Certain pyrazolecarboxylate derivatives show potential as nonlinear optical materials, indicating their application in photonics and laser technology (Chandrakantha et al., 2013).

Mechanism of Action

Target of Action

The primary target of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes in fungi .

Mode of Action

The compound acts as an inhibitor of sterol 14α-demethylase . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes . This disruption in ergosterol synthesis leads to an accumulation of 14α-methyl sterols, which alters the structure and function of the fungal cell membrane, leading to fungal growth inhibition .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its disruption can lead to changes in membrane fluidity and permeability, ultimately resulting in fungal cell death .

Result of Action

The inhibition of ergosterol synthesis by the compound leads to the accumulation of 14α-methyl sterols, causing changes in the structure and function of the fungal cell membrane . This results in the inhibition of fungal growth and can lead to the death of the fungal cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, it has been noted that the compound has low soil mobility due to strong adsorption to soil particles . This could potentially affect its distribution and bioavailability in an environmental context. Furthermore, the compound is classified as very toxic to aquatic life with long-lasting effects , indicating that its use must be carefully managed to minimize environmental impact.

Safety and Hazards

According to the classification provided by companies to ECHA in REACH registrations, this substance is very toxic to aquatic life with long-lasting effects and may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas or vapours, contact with skin, eyes, and clothing, ingestion, and inhalation .

Future Directions

Given the wide variety of biological properties of salicylanilides, future research could focus on exploring their potential applications in medical and pharmaceutical fields. For instance, their potent antifungal and antibacterial activity could be leveraged to develop new treatments for infections caused by gram-positive pathogens .

Biochemical Analysis

Biochemical Properties

The compound 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is known to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit the enzyme sterol 14alpha-demethylase (EC 1.14.13.70), which is involved in the biosynthesis of ergosterol . This interaction is believed to be due to the compound’s triazole group .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote apoptosis and autophagy of gastric cancer cells by suppressing the PI3K/Akt/mTOR pathway . It also triggers apoptosis and cell cycle arrest in multiple myeloma by enhancing responses to DNA damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the enzyme sterol 14alpha-demethylase, inhibiting its activity and thereby disrupting the biosynthesis of ergosterol . This binding interaction is likely facilitated by the compound’s triazole group .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with dosage. For instance, in a study using P. berghei ANKA strain, lumefantrine resistant (LuR), and piperaquine resistant (PQR) P. berghei lines, the in vivo activity of the compound was above 40% with effective dosage-50 (ED 50) of 4.211, 2.601, and 3.875 mg/kg body weight respectively .

Metabolic Pathways

It is known to inhibit the enzyme sterol 14alpha-demethylase, which plays a crucial role in the biosynthesis of ergosterol .

Properties

IUPAC Name

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenylpyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2/c23-15-6-8-17(9-7-15)29-18-10-11-19(20(24)14-18)21-12-13-27(26-21)22(28)25-16-4-2-1-3-5-16/h1-14H,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKMNLCJDWARTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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